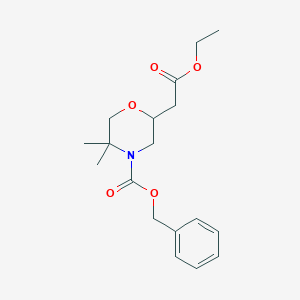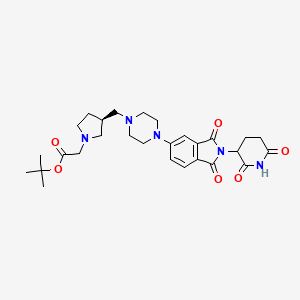
7-Deaza-dGTP (tetralithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Deaza-2’-deoxyguanosine 5’-triphosphate (tetralithium) is a modified nucleotide analog that lacks nitrogen at the 7 position of the purine ring. This modification prevents Hoogsteen bond formation without interfering with normal Watson-Crick base pairing, making it particularly useful in the amplification of GC-rich DNA sequences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-2’-deoxyguanosine 5’-triphosphate involves the chemical modification of guanosine. The process typically includes the removal of the nitrogen atom at the 7 position of the purine ring, followed by the addition of a triphosphate group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired modification is achieved .
Industrial Production Methods
Industrial production of 7-Deaza-2’-deoxyguanosine 5’-triphosphate generally follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Deaza-2’-deoxyguanosine 5’-triphosphate primarily undergoes substitution reactions due to the absence of the nitrogen atom at the 7 position. This modification reduces the likelihood of secondary structure formation, such as G-quadruplexes, during DNA amplification .
Common Reagents and Conditions
Common reagents used in reactions involving 7-Deaza-2’-deoxyguanosine 5’-triphosphate include DNA polymerases, primers, and buffers. The conditions typically involve thermal cycling, with specific temperatures and durations optimized for the amplification of GC-rich sequences .
Major Products
The major products formed from reactions involving 7-Deaza-2’-deoxyguanosine 5’-triphosphate are amplified DNA sequences with reduced secondary structure formation. This results in higher specificity and yield in polymerase chain reactions (PCR) .
Aplicaciones Científicas De Investigación
7-Deaza-2’-deoxyguanosine 5’-triphosphate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides.
Biology: Facilitates the amplification of GC-rich DNA sequences, which are often challenging to amplify using standard nucleotides.
Medicine: Plays a crucial role in the molecular diagnosis of inherited diseases by improving the specificity and yield of PCR assays.
Industry: Used in the production of diagnostic kits and reagents for molecular biology research
Mecanismo De Acción
The mechanism of action of 7-Deaza-2’-deoxyguanosine 5’-triphosphate involves its incorporation into DNA during PCR. The absence of the nitrogen atom at the 7 position prevents Hoogsteen bond formation, reducing the likelihood of secondary structure formation. This allows for more efficient and specific amplification of GC-rich sequences .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyguanosine 5’-triphosphate: The standard nucleotide used in DNA synthesis.
7-Deaza-adenosine 5’-triphosphate: Another modified nucleotide used to reduce secondary structure formation.
Uniqueness
7-Deaza-2’-deoxyguanosine 5’-triphosphate is unique due to its specific modification at the 7 position, which significantly improves the amplification of GC-rich sequences. This makes it particularly valuable in applications where standard nucleotides are insufficient .
Propiedades
Fórmula molecular |
C11H13Li4N4O14P3 |
|---|---|
Peso molecular |
546.0 g/mol |
Nombre IUPAC |
tetralithium;[[[(2R,4S,5R)-5-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17N4O14P3.4Li/c12-11-13-8-4(9(18)14-11)1-2-15(8)10-7(17)6(16)5(27-10)3-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h1-2,5-7,10,16-17H,3H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,13,14,18);;;;/q;4*+1/p-4/t5-,6?,7+,10-;;;;/m1..../s1 |
Clave InChI |
RZFOSVUQEORNBF-VIDBVUCRSA-J |
SMILES isomérico |
[Li+].[Li+].[Li+].[Li+].C1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)


![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B12368547.png)

![2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B12368558.png)



